Ivermectin

Catalog No.
S531049
CAS No.
70288-86-7
M.F
C95H146O28
M. Wt
875.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ivermectin

CAS Number

70288-86-7

Product Name

Ivermectin

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C95H146O28

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26+,28+,30+,31+,33-,34+,35+,36+,37+,38+,39+,40-,41+,42+,43-,44+,45-,47-,48-/m1/s1

InChI Key

SPBDXSGPUHCETR-VHJJIYNUSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Solubility

Soluble in DMSO

Synonyms

MK-933; Ivermectin; Ivomec; L 64047;1 Mectizan; MK 933; MK-0933; Noromectin; Pandex.

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C(C)C

Isomeric SMILES

CCC(C)[C@@H]1[C@H](CC[C@@]2(O1)CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1CC[C@]2(CC3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C(C)C

Description

The exact mass of the compound Ivermectin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Established Antiparasitic Uses

Ivermectin is a medication included on the World Health Organization's List of Essential Medicines . It is a highly effective treatment for a range of parasitic infections in humans and animals, including:

  • Onchocerciasis (river blindness)
  • Lymphatic filariasis (elephantiasis)
  • Strongyloidiasis (threadworm infection)
  • Scabies

Research continues to explore the use of ivermectin for other parasitic infections.

Potential Antiviral Applications

Large-scale clinical trials are necessary to determine if ivermectin is effective and safe for the treatment or prevention of COVID-19. Several such trials are currently underway, and the results are eagerly awaited by the scientific community .

Other Research Areas

Scientific research is exploring the potential applications of ivermectin in various other areas, including:

  • Antibacterial properties: Some studies suggest ivermectin may have activity against certain bacteria .
  • Anti-cancer properties: Early-stage research suggests ivermectin may have applications in cancer treatment .

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

4.1

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 330 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 330 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 327 of 330 companies with hazard statement code(s):;
H300 (99.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (83.49%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H361 (50.76%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (11.31%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (11.31%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (48.32%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (85.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.54%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of rosacea

Livertox Summary

Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.

Drug Classes

Anthelmintic Agents

Pharmacology

Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.

MeSH Pharmacological Classification

Antiparasitic Agents

ATC Code

D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX22 - Ivermectin
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CF - Avermectines
P02CF01 - Ivermectin

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

71827-03-7
70288-86-7

Wikipedia

Ivermectin

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1. González Canga A, Sahagún Prieto AM, Diez Liébana MJ, Fernández Martínez N, Sierra Vega M, García Vieitez JJ. The pharmacokinetics and interactions of ivermectin in humans--a mini-review. AAPS J. 2008;10(1):42-6. doi: 10.1208/s12248-007-9000-9. Epub 2008 Jan 25. PMID: 18446504; PMCID: PMC2751445.

2. Crump A. Ivermectin: enigmatic multifaceted 'wonder' drug continues to surprise and exceed expectations. J Antibiot (Tokyo). 2017 May;70(5):495-505. doi: 10.1038/ja.2017.11. Epub 2017 Feb 15. PMID: 28196978.

3. Campbell WC. History of avermectin and ivermectin, with notes on the history of other macrocyclic lactone antiparasitic agents. Curr Pharm Biotechnol. 2012 May;13(6):853-65. doi: 10.2174/138920112800399095. PMID: 22039784.

4. Panahi Y, Poursaleh Z, Goldust M. The efficacy of topical and oral ivermectin in the treatment of human scabies. Ann Parasitol. 2015;61(1):11-6. PMID: 25911032.

5. Banerjee K, Nandy M, Dalai CK, Ahmed SN. The Battle against COVID 19 Pandemic: What we Need to Know Before we "Test Fire" Ivermectin. Drug Res (Stuttg). 2020 Aug;70(8):337-340. doi: 10.1055/a-1185-8913. Epub 2020 Jun 19. PMID: 32559771; PMCID: PMC7417290.

Explore Compound Types